molecular formula C13H10N2O B12962316 3-Phenylbenzo[d]isoxazol-7-amine

3-Phenylbenzo[d]isoxazol-7-amine

Cat. No.: B12962316
M. Wt: 210.23 g/mol
InChI Key: AZAIALIKLRCRTP-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[d]isoxazol-7-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of polymer-bound intermediates and coupling agents such as EDC·HCl in the presence of dry DMF as the solvent .

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[d]isoxazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-Phenylbenzo[d]isoxazol-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenyl-1,2-benzoxazol-7-amine

InChI

InChI=1S/C13H10N2O/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H,14H2

InChI Key

AZAIALIKLRCRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC=C3N

Origin of Product

United States

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